

Z-DL-Pro-OH CAS number and molecular weight

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Compound of Interest

Compound Name: **Z-DL-Pro-OH**

Cat. No.: **B1267518**

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An In-depth Technical Guide to Z-DL-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Benzylloxycarbonyl-DL-proline (**Z-DL-Pro-OH**), a key reagent in synthetic organic chemistry and drug discovery. The document details its chemical and physical properties, provides experimental protocols for its use, and illustrates relevant chemical workflows.

Core Compound Data

Z-DL-Pro-OH is a proline derivative where the amino group is protected by a benzylloxycarbonyl (Cbz or Z) group.^{[1][2]} This protection is crucial in peptide synthesis to prevent unwanted side reactions.^[3]

Property	Value	Reference
CAS Number	5618-96-2	[1] [2]
Molecular Formula	C13H15NO4	[1] [2]
Molecular Weight	249.26 g/mol	[1] [2]
Appearance	White to off-white solid	[2]
Purity	>98.0%	[1]
Solubility	DMSO: 90 mg/mL	[1]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	[1]

Experimental Protocols

The primary application of **Z-DL-Pro-OH** is in the synthesis of peptides and other complex organic molecules.[\[1\]](#)[\[2\]](#)[\[4\]](#) The following are generalized protocols for the protection of amino acids with the Cbz group and its subsequent removal, which are central to the utility of **Z-DL-Pro-OH**.

2.1. N-Cbz Protection of Amino Acids (Schotten-Baumann Conditions)

This protocol describes a common method for introducing the Cbz protecting group onto an amino acid.[\[3\]](#)

Materials:

- Amino Acid (1.0 equivalent)
- Sodium Carbonate (Na_2CO_3) or Sodium Bicarbonate (NaHCO_3)
- Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)
- Water

- Ethyl Acetate or Diethyl Ether (for extraction)
- Dilute Hydrochloric Acid (HCl)

Procedure:

- Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate, maintaining a pH between 8 and 10.[3]
- Cool the solution to 0-5 °C using an ice bath.[3]
- Slowly add benzyl chloroformate to the stirred solution, ensuring the temperature remains below 10 °C.[3]
- Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [3]
- Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted benzyl chloroformate.[3]
- Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid at 0-5 °C. The N-Cbz protected amino acid will precipitate.[3]
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.[3]

2.2. Deprotection of N-Cbz Group via Catalytic Hydrogenolysis

This protocol details the removal of the Cbz group, a critical step to deprotect the amine for further reactions, such as peptide coupling.[5]

Materials:

- N-Cbz protected amino acid (e.g., **Z-DL-Pro-OH**)
- Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
- 10% Palladium on Carbon (Pd/C) catalyst (10 mol%)

- Hydrogen gas source (e.g., hydrogen balloon)

Procedure:

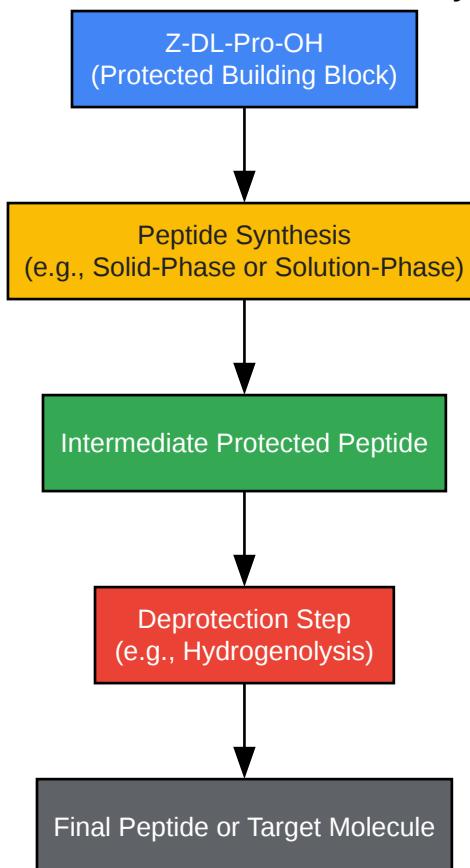
- Dissolve the N-Cbz protected amino acid in a suitable solvent in a flask.[5]
- Carefully add 10% Palladium on Carbon to the solution.[5]
- Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[5]
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[5]
- Monitor the reaction's progress using TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).[5]
- Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[5]
- Wash the filter cake with a small amount of the solvent.[5]
- Concentrate the filtrate under reduced pressure to obtain the deprotected amino acid.[5]

Visualized Workflows

3.1. Logical Role in Synthesis

Z-DL-Pro-OH serves as a fundamental building block in the synthesis of more complex molecules, particularly peptides. Its protected amine allows for controlled, sequential addition to a growing peptide chain.

Logical Role of Z-DL-Pro-OH in Synthesis

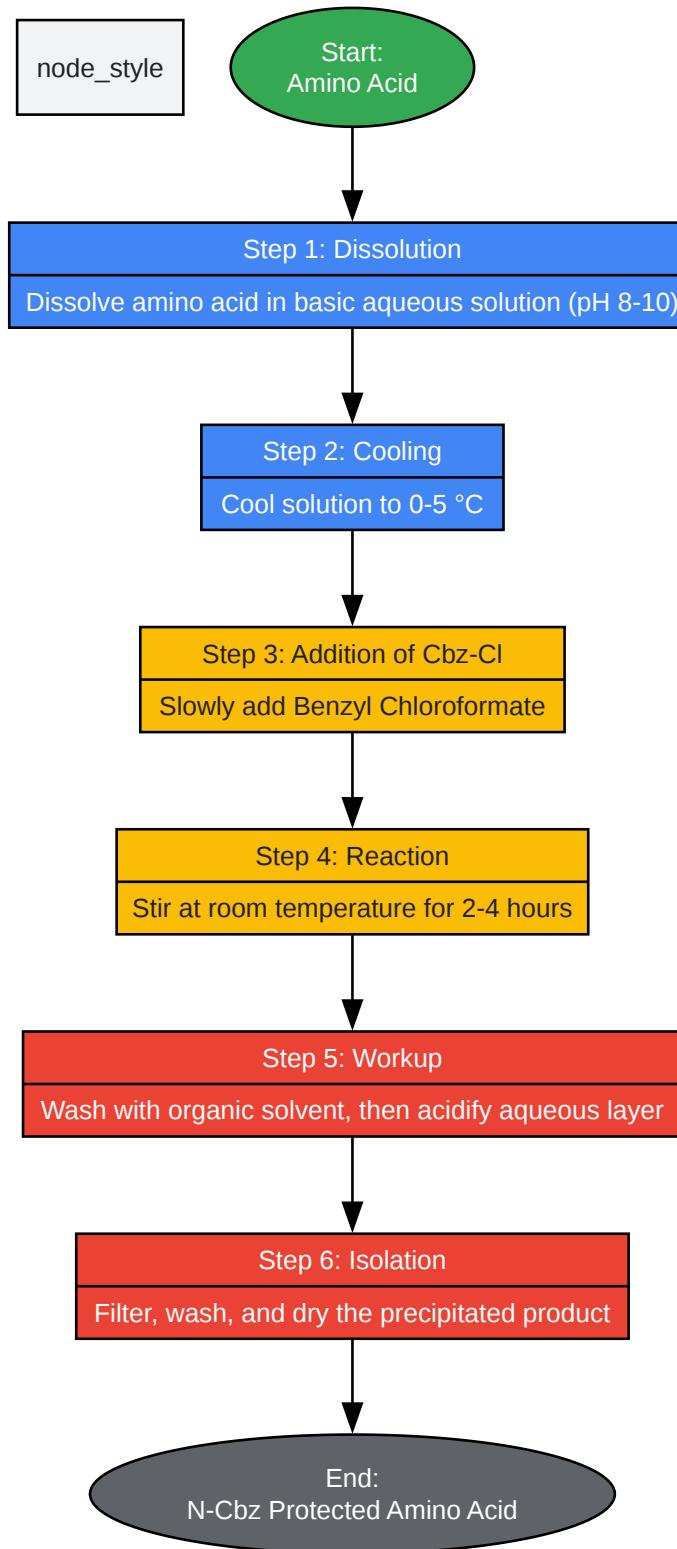
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Caption: Role of **Z-DL-Pro-OH** in a synthetic pathway.

3.2. N-Cbz Protection Workflow

The following diagram illustrates the key steps in the N-Cbz protection of an amino acid.

Workflow for N-Cbz Protection of an Amino Acid

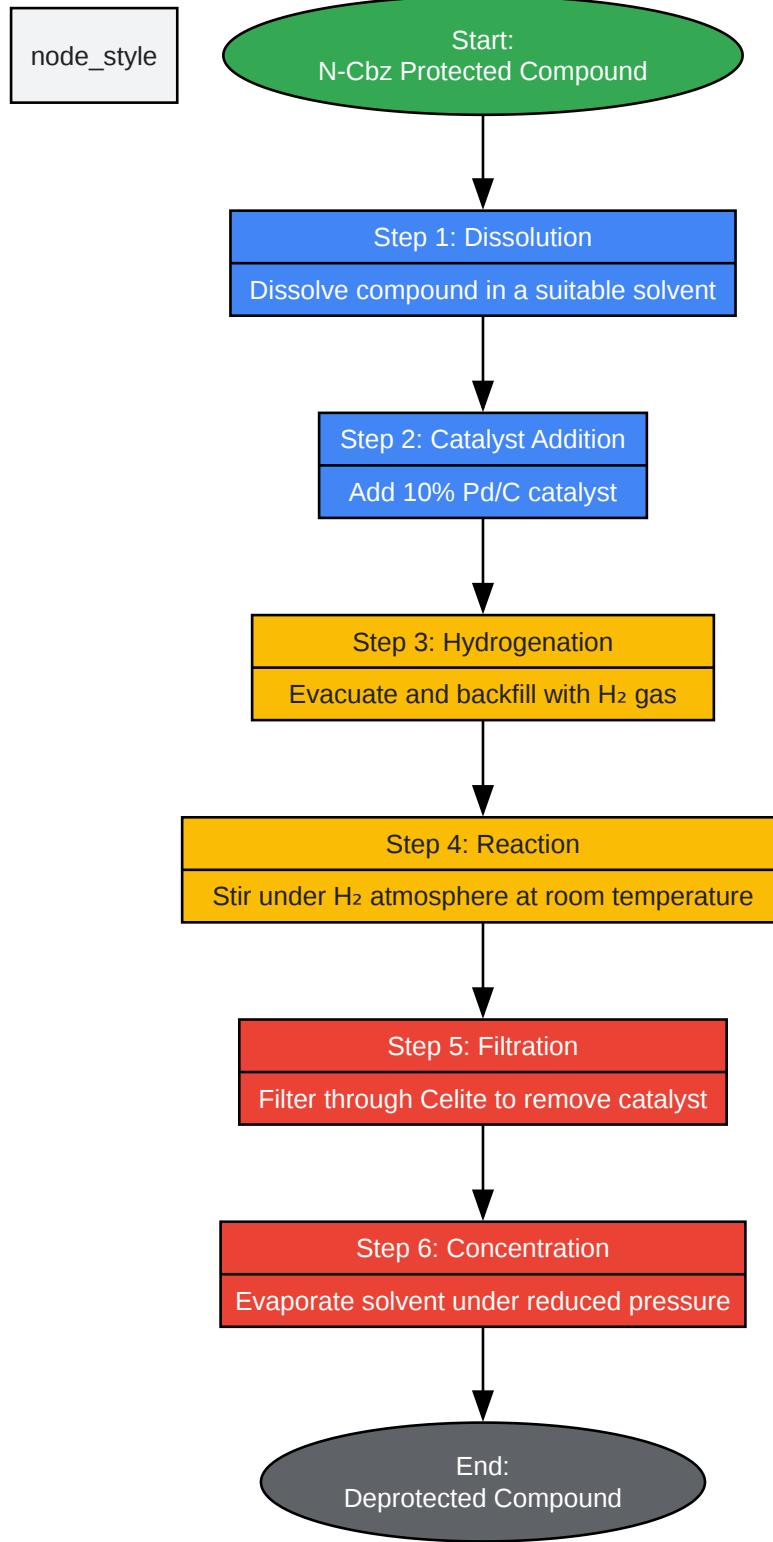
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Caption: N-Cbz protection experimental workflow.

3.3. Cbz Deprotection via Hydrogenolysis Workflow

This diagram outlines the process for removing the Cbz protecting group.

Workflow for Cbz Deprotection by Catalytic Hydrogenolysis



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Caption: Cbz deprotection experimental workflow.

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